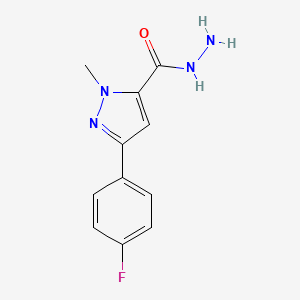

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide

Descripción general

Descripción

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Techniques like microwave irradiation and the use of heterogeneous catalysts can be employed to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nitrating agents can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound can be used in the development of agrochemicals and other industrial products

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The carbohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one

Comparison: Compared to similar compounds, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from hydrazine derivatives and appropriate carbonyl compounds. The general synthetic pathway can be summarized as follows:

- Formation of Pyrazole Ring : The initial step involves the condensation of 4-fluorobenzaldehyde with methyl hydrazine to form a pyrazole intermediate.

- Carbohydrazide Formation : The pyrazole intermediate is then reacted with a suitable isocyanate or carbonyl compound to introduce the carbohydrazide moiety.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 10-50 µg/mL, suggesting moderate to high efficacy.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The selectivity index for COX-2 inhibition has been noted to be particularly favorable, indicating that these compounds may serve as effective anti-inflammatory agents.

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. Research has demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against tumor growth.

Case Study 1: Anti-inflammatory Activity

In a study conducted by Sivaramakarthikeyan et al., several pyrazole derivatives were screened for anti-inflammatory activity using a carrageenan-induced paw edema model in rats. Among the tested compounds, one derivative exhibited an ED50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various pyrazole derivatives revealed that this compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values of 20 µg/mL and 30 µg/mL respectively.

Research Findings Summary Table

| Biological Activity | Tested Compound | Methodology | Results |

|---|---|---|---|

| Antimicrobial | This compound | MIC assay | MIC: 20 µg/mL (S. aureus), 30 µg/mL (E. coli) |

| Anti-inflammatory | Similar pyrazole derivatives | Carrageenan-induced edema model | ED50 < Diclofenac |

| Anticancer | Related pyrazole analogs | Cell proliferation assays | IC50: Low micromolar range |

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-16-10(11(17)14-13)6-9(15-16)7-2-4-8(12)5-3-7/h2-6H,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQMKYFIDIARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162167 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-22-9 | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.